BMS-688521
Overview
Description
BMS 688521 is a potent, orally active inhibitor of the interaction between leukocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1). This small molecule antagonist has potential anti-inflammatory activity and is primarily used in research settings to study its effects on immune responses .
Mechanism of Action
Target of Action
BMS-688521, also known as “6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]pyridine-3-carboxylic acid”, is a potent inhibitor of the LFA-1/ICAM interaction . The primary targets of this compound are ITGAL and ITGB2 , which are integrins involved in the LFA-1/ICAM interaction.
Mode of Action
This compound acts as an antagonist of the LFA-1/ICAM interaction . It binds to the LFA-1 integrin, preventing it from interacting with ICAM-1. This inhibits the adhesion of leukocytes to the endothelium, a key step in the inflammatory response .
Biochemical Pathways
The inhibition of the LFA-1/ICAM interaction by this compound affects the leukocyte adhesion cascade , a critical pathway in the immune response. By preventing leukocyte adhesion, this compound disrupts leukocyte migration into inflamed tissues, thereby modulating the immune response .
Pharmacokinetics
This compound is orally active . In animal studies, it has shown a Cmax of 0.32 μM, a Tmax of 1.0 μM, and an AUC of 1.5 μM h after oral administration of 5 mg/kg . The bioavailability (F) was found to be 50% . After intravenous administration of 1 mg/kg, the T1/2 was 1.6 hours, the MRT was 1.7 hours, the CL was 50 mL/mim/kg, and the Vss was 5.1 L/kg .
Result of Action
This compound has been shown to be efficacious in a mouse model of allergic eosinophilic lung inflammation . It significantly inhibited eosinophil accumulation in the lungs, with dose-dependent inhibition observed at doses of 1 mg/kg, 3 mg/kg, and 10 mg/kg .
Biochemical Analysis
Biochemical Properties
BMS-688521 plays a significant role in biochemical reactions by inhibiting the LFA-1/ICAM interaction . This interaction is crucial for leukocyte adhesion and migration, which are key processes in the immune response. By inhibiting this interaction, this compound can modulate immune responses and potentially alleviate inflammatory conditions .
Cellular Effects
In cellular processes, this compound has been shown to inhibit eosinophil accumulation in the lungs in a mouse allergic eosinophilic lung inflammation model . This suggests that this compound may have potential therapeutic effects in conditions characterized by excessive eosinophil accumulation and activation, such as asthma and other allergic diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the LFA-1/ICAM interaction . LFA-1, a member of the integrin family of adhesion molecules, binds to ICAMs on the surface of endothelial cells and other cell types. This binding allows leukocytes to adhere to and migrate across the endothelium. By inhibiting this interaction, this compound can prevent leukocyte adhesion and migration, thereby modulating immune responses .
Dosage Effects in Animal Models
In animal models, this compound has shown efficacy in a mouse allergic eosinophilic lung inflammation model . The specific effects of different dosages of this compound in animal models have not been fully elucidated and warrant further study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS 688521 involves multiple steps, including the formation of a triazaspiro structure. The key steps include:
- Formation of the triazaspiro core.
- Introduction of the cyanophenyl and dichlorophenyl groups.
- Final coupling with pyridinecarboxylic acid.
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for BMS 688521 are not widely documented, the synthesis would likely involve scaling up the laboratory procedures with optimizations for yield and purity. This would include the use of large-scale reactors, purification systems, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
BMS 688521 primarily undergoes:
Substitution reactions: Introduction of various functional groups.
Oxidation and reduction reactions: Modifying the oxidation state of the compound.
Common Reagents and Conditions
Substitution reactions: Often involve reagents like halides and bases.
Oxidation reactions: Utilize oxidizing agents such as potassium permanganate.
Reduction reactions: Employ reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions include various derivatives of BMS 688521, which are used to study structure-activity relationships and optimize its pharmacological properties .
Scientific Research Applications
BMS 688521 has a wide range of applications in scientific research:
Chemistry: Used to study the interaction between small molecules and proteins.
Biology: Investigates the role of LFA-1/ICAM-1 interaction in immune responses.
Medicine: Explores potential therapeutic applications in inflammatory diseases.
Industry: Utilized in the development of new anti-inflammatory drugs.
Comparison with Similar Compounds
Similar Compounds
BT100: An aptamer that impedes the interaction of von Willebrand factor with platelet glycoprotein.
Cyclo (Ala-Arg-Gly-Asp-Mamb): A selective antagonist of the RGD peptide.
Cyclo (Gly-Arg-Gly-Asp-Ser-Pro): An RGD-containing inhibitory peptide.
Uniqueness
BMS 688521 is unique due to its high potency and oral activity as an inhibitor of the LFA-1/ICAM-1 interaction. Its efficacy in reducing eosinophil accumulation in lung inflammation models sets it apart from other similar compounds .
Properties
IUPAC Name |
6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Cl2N5O4/c1-31-25(37)33(20-9-18(27)8-19(28)10-20)24(36)26(31)14-32(22-7-6-17(12-30-22)23(34)35)13-21(26)16-4-2-15(11-29)3-5-16/h2-10,12,21H,13-14H2,1H3,(H,34,35)/t21-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILGMDXLRPEBNH-HFZDXXHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CN(CC2C3=CC=C(C=C3)C#N)C4=NC=C(C=C4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)N(C(=O)[C@]12CN(C[C@H]2C3=CC=C(C=C3)C#N)C4=NC=C(C=C4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Cl2N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893397-44-9 | |
Record name | BMS-688521 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0893397449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-688521 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4LDS4H73C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.